5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine
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Overview
Description
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C9H6ClFN4. It is a pyrimidine derivative that contains both chlorine and fluorine atoms, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine typically involves the reaction of 5-chloro-2-fluoropyridine with pyrimidine derivatives under specific conditions. One common method involves the use of potassium carbonate (K2CO3) as a base in a C-N bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in C-N bond-forming reactions.
Sodium Nitrite (NaNO2): Used in diazotization reactions to introduce nitrogen-containing groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with various amines can produce 5-fluoro-2-amino pyrimidines .
Scientific Research Applications
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound used in similar synthetic applications.
5-Fluoro-2-amino pyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C9H6ClFN4 |
---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
5-(5-chloro-2-fluoropyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H6ClFN4/c10-6-1-7(8(11)13-4-6)5-2-14-9(12)15-3-5/h1-4H,(H2,12,14,15) |
InChI Key |
QTCKKLTVMAXFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C2=CN=C(N=C2)N)F)Cl |
Origin of Product |
United States |
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